molecular formula C12H17Cl2NO B6266782 4-(2-chloro-5-methoxyphenyl)piperidine hydrochloride CAS No. 2256060-59-8

4-(2-chloro-5-methoxyphenyl)piperidine hydrochloride

Cat. No.: B6266782
CAS No.: 2256060-59-8
M. Wt: 262.2
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Description

4-(2-chloro-5-methoxyphenyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2-chloro-5-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-5-methoxyphenyl)piperidine hydrochloride typically involves the reaction of 2-chloro-5-methoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-5-methoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(2-chloro-5-methoxyphenyl)piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)piperidine hydrochloride
  • 4-(2-chlorophenyl)piperidine hydrochloride
  • 4-(2-methoxyphenyl)piperidine hydrochloride

Uniqueness

4-(2-chloro-5-methoxyphenyl)piperidine hydrochloride is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

2256060-59-8

Molecular Formula

C12H17Cl2NO

Molecular Weight

262.2

Purity

95

Origin of Product

United States

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